molecular formula C13H20N2O2S2 B2590462 1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane CAS No. 2176270-42-9

1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane

Cat. No. B2590462
CAS RN: 2176270-42-9
M. Wt: 300.44
InChI Key: HZHHSBSPVAVRPX-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane, also known as CTDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed synthetic routes and methodologies for compounds structurally related to "1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane." For instance, a study by Pippel et al. (2010) detailed the synthesis of a histamine H(3) receptor antagonist, demonstrating complex synthetic strategies that could potentially be applicable to the synthesis of the target compound. The approach involved manipulation of hydroxyproline stereochemistry and desymmetrization of homopiperazine, highlighting innovative techniques in organic synthesis (Pippel et al., 2010).

Biological Applications and Screening

Bhat et al. (2014) synthesized a series of novel derivatives of benzodiazepines for antimicrobial, analgesic, and anti-inflammatory screening. Although not directly mentioning "1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane," this research illustrates how structurally similar compounds can be explored for various biological activities, suggesting potential areas of application for the compound (Bhat et al., 2014).

Advanced Materials and Catalysis

In another realm of application, Pérez et al. (2002) discussed the synthesis and structure of the first ruthenated benzodiazepines, which could inspire research into the coordination chemistry of "1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane" with transition metals. Such studies could pave the way for new materials or catalysts with unique properties (Pérez et al., 2002).

Mechanistic Insights and Reaction Pathways

Munro and Sharp (1980) provided insights into the electrocyclisation of α-(2-alkenylthienyl)diazoalkanes, leading to thieno[1,2]diazepines. This research might offer valuable mechanistic insights relevant to understanding the chemical behavior and potential synthetic applications of "1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane" (Munro & Sharp, 1980).

properties

IUPAC Name

1-cyclobutyl-4-thiophen-2-ylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S2/c16-19(17,13-6-2-11-18-13)15-8-3-7-14(9-10-15)12-4-1-5-12/h2,6,11-12H,1,3-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHHSBSPVAVRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane

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